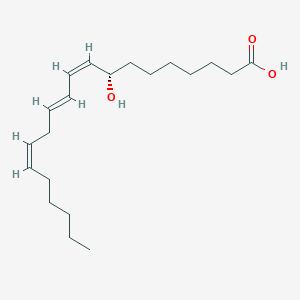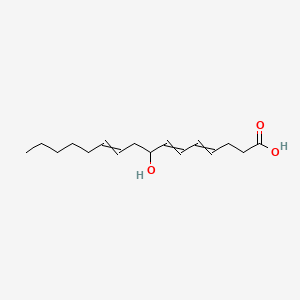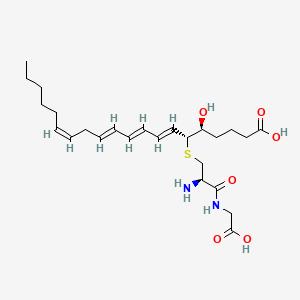
11-Hydroxyicosa-12,14-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyicosa-12,14-dienoic acid is a type of icosanoid, which are signaling molecules derived from polyunsaturated fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyicosa-12,14-dienoic acid typically involves the oxidation of polyunsaturated fatty acids. One common method is the enzymatic oxidation of arachidonic acid, which produces a variety of icosanoids, including this compound . The reaction conditions often include the use of specific enzymes such as lipoxygenases, which facilitate the addition of oxygen to the fatty acid substrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where the substrate (arachidonic acid) is exposed to enzymes under controlled conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyicosa-12,14-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex icosanoids.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Enzymes like lipoxygenases.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Various organic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions include other icosanoids and derivatives with different biological activities .
Scientific Research Applications
11-Hydroxyicosa-12,14-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of icosanoids.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 11-Hydroxyicosa-12,14-dienoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to receptors on cell surfaces and initiating a cascade of biochemical reactions. These pathways often involve the regulation of inflammation and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 11-Hydroxyicosa-8,10-dienoic acid
- 11-Hydroxyicosa-5,7-dienoic acid
- 11-Hydroxyicosa-9,11-dienoic acid
Uniqueness
11-Hydroxyicosa-12,14-dienoic acid is unique due to its specific structure, which allows it to interact with particular receptors and enzymes, leading to distinct biological effects. Its specific double bond positions and hydroxy group placement make it different from other similar compounds .
Properties
IUPAC Name |
11-hydroxyicosa-12,14-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
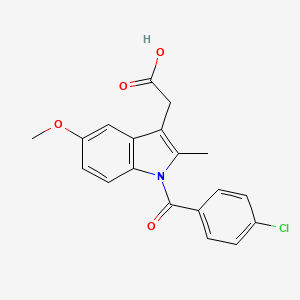
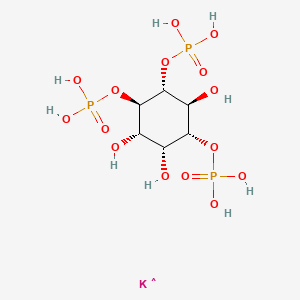

![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)

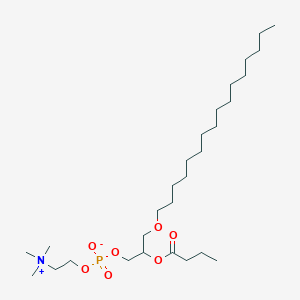

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
